molecular formula C9H12FN3 B1475864 1-(2-Fluoropyridin-4-yl)pyrrolidin-3-amine CAS No. 2092515-89-2

1-(2-Fluoropyridin-4-yl)pyrrolidin-3-amine

Cat. No.: B1475864
CAS No.: 2092515-89-2
M. Wt: 181.21 g/mol
InChI Key: MTGHEMPPUIVTPL-UHFFFAOYSA-N
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Description

1-(2-Fluoropyridin-4-yl)pyrrolidin-3-amine is a fluorinated pyrrolidine derivative featuring a pyridine ring substituted with fluorine at the 2-position. This compound belongs to a class of nitrogen-containing heterocycles widely explored in medicinal chemistry due to their ability to modulate biological targets, including kinases, neurotransmitter receptors, and enzymes.

Properties

IUPAC Name

1-(2-fluoropyridin-4-yl)pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN3/c10-9-5-8(1-3-12-9)13-4-2-7(11)6-13/h1,3,5,7H,2,4,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTGHEMPPUIVTPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=CC(=NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization and Ring Formation

The pyrrolidine ring is typically constructed via intramolecular cyclization of amino-alcohol or amino-halide precursors under basic or acidic conditions. This step ensures the formation of the 3-amine-substituted pyrrolidine intermediate required for subsequent functionalization.

Nucleophilic Substitution with 2-Fluoropyridine

The key step involves nucleophilic substitution at the 4-position of 2-fluoropyridine. The amine group on the pyrrolidine acts as a nucleophile, displacing a suitable leaving group (often a halogen or activated group) on the pyridine ring.

  • Typical Conditions : The reaction is performed in polar aprotic solvents such as dimethylformamide (DMF) or methanol.
  • Bases Used : Mild bases like potassium carbonate or sodium hydride facilitate deprotonation of the amine to enhance nucleophilicity.
  • Temperature : Elevated temperatures (60–110 °C) are often employed to drive the substitution reaction to completion.

Alternative Synthetic Routes

Palladium-Catalyzed Cross-Coupling

Advanced methods utilize palladium-catalyzed amination (Buchwald-Hartwig coupling) to attach the pyrrolidine amine to a halogenated fluoropyridine derivative.

  • Catalysts : Pd2(dba)3 with ligands such as XantPhos.
  • Bases : tert-Butoxide (t-BuONa) is commonly used.
  • Solvents : Toluene or tert-amyl alcohol.
  • Temperature and Time : Typically 90–110 °C for 12 hours under nitrogen atmosphere.

This method offers high selectivity and yields, especially for complex substituted derivatives.

Reaction Conditions and Optimization

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Pyrrolidine ring formation Cyclization of amino-halide precursors Methanol or DMF 60–80 °C 6–12 hours 80–95 Acid/base catalysis often applied
Nucleophilic substitution 2-Fluoropyridine + pyrrolidin-3-amine + base DMF or MeOH 70–110 °C 12 hours 75–90 Potassium carbonate or NaH as base
Pd-catalyzed amination Pd2(dba)3, XantPhos, t-BuONa, aryl halide Toluene or tert-amyl alcohol 90–110 °C 12 hours 85–95 Requires inert atmosphere (N2)

Research Findings and Analysis

  • The nucleophilic substitution method is straightforward and effective for lab-scale synthesis but may require optimization to minimize side reactions such as over-alkylation or decomposition.
  • Pd-catalyzed cross-coupling offers superior control over regioselectivity and functional group tolerance, making it suitable for industrial-scale synthesis.
  • Oxidation and reduction reactions on the pyrrolidine or fluoropyridine moieties can further modify the compound for medicinal chemistry applications.
  • Continuous flow synthesis techniques have been explored to enhance yield and purity by precise control over reaction parameters, including temperature and reactant concentration.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Nucleophilic Substitution Direct displacement on fluoropyridine Simple, cost-effective Requires high temperature, possible side reactions
Pd-Catalyzed Cross-Coupling Palladium catalyst, ligand, base High selectivity, good yields Requires expensive catalysts, inert atmosphere
Cyclization + Substitution Stepwise ring formation then substitution Modular, versatile Multi-step, longer synthesis time
Continuous Flow Synthesis Automated control of reaction parameters Scalable, reproducible Requires specialized equipment

Chemical Reactions Analysis

1-(2-Fluoropyridin-4-yl)pyrrolidin-3-amine undergoes various chemical reactions, including:

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Effects on Pyridine/Pyrimidine Rings

Fluorine Position and Electronic Effects
  • 1-(5-Fluoropyridin-3-yl)pyrrolidin-3-amine analogs (e.g., 6-(5-fluoropyridin-3-yl)pyrimidin-4-amine, ): Fluorine at the 5-position on pyridine reduces steric hindrance compared to the 2-fluoro substitution in the target compound. This positional difference may alter binding affinity to targets like kinases or serotonin receptors .
Heterocycle Replacement
  • Pyrazolo[3,4-d]pyrimidin-4-amine derivatives (): Replacement of pyridine with pyrazolopyrimidine increases planar surface area, improving π-π stacking interactions but reducing conformational flexibility. For example, 2-(1-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-phenyl-4H-chromen-4-one () showed moderate yields (25%) and distinct target profiles in kinase inhibition studies .

Modifications to the Pyrrolidine Core

Pyrrolidine Substitution Patterns
  • [1-(3-Fluorophenyl)pyrrolidin-3-yl]methylamine (): Replacing the fluoropyridine with a fluorophenyl group increases lipophilicity (logP = 2.1 vs.
  • 1-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-amine (): Introduction of a thiophene-oxadiazole group adds hydrogen-bond acceptors, which may improve binding to ATP pockets in kinases. However, this modification increases molecular weight (250.32 g/mol vs.
Chirality and Stereochemical Impact
  • (R)-1-(4-Nitrobenzyl)pyrrolidin-3-amine dihydrochloride (): The (R)-enantiomer configuration influences receptor selectivity, as seen in DYRK inhibitors (e.g., ), where chiral HPLC confirmed >99% enantiomeric excess (e.e.) for (3R)-configured analogs .

Pharmacological and ADME Profiles

Lipophilicity and BBB Penetration
  • Target Compound : The 2-fluoropyridinyl group balances moderate logP (~1.5), favoring both solubility and membrane permeability.
  • Piperidine Analogs (e.g., 1-(4-chloropyrimidin-2-yl)piperidin-3-amine, ): Replacement of pyrrolidine with piperidine increases basicity (pKa ~9.5 vs.
Antimicrobial Activity
  • 1-(4-Bromo-2-(pyrrolidin-1-yl)benzyl)pyrrolidin-3-amine derivatives (): Broad-spectrum activity against Bacillus spp. Lipinski’s rule violations (e.g., molecular weight >500) in some analogs highlight the target compound’s advantage in drug-likeness .

Biological Activity

The compound 1-(2-Fluoropyridin-4-yl)pyrrolidin-3-amine is a pyrrolidine derivative featuring a fluoropyridine moiety, which endows it with unique biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H12FN3C_9H_{12}FN_3. The structural configuration includes a pyrrolidine ring attached to a fluorinated pyridine, which enhances its chemical reactivity and biological properties. The fluorine atom in the pyridine ring plays a crucial role in facilitating interactions with various biological macromolecules through hydrogen bonding and π-π stacking interactions.

The biological activity of this compound is attributed to its interactions with specific molecular targets, including enzymes and receptors. The compound's structure allows it to modulate various cellular pathways, potentially leading to therapeutic effects in several areas:

  • Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that this compound may exhibit effectiveness against bacterial infections.
  • Neurological Disorders : The ability of this compound to cross the blood-brain barrier positions it as a candidate for treating neurological disorders by interacting with neurotransmitter receptors.
  • Antiparasitic Activity : Research on related pyridine derivatives has shown significant antiparasitic effects, particularly against Plasmodium falciparum, indicating potential for malaria treatment.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of related compounds:

Compound NameKey FeaturesBiological Activity
2-Fluoropyridin-3-amineSimple fluoropyridine structureModerate enzyme inhibition
3-Fluoropyridin-4-amineEnhanced binding due to geometric arrangementImproved receptor binding
1-(6-Trifluoromethyl)pyridin-2-ylStrong electron-withdrawing propertiesNotable reactivity in organic synthesis

This comparative analysis illustrates that the unique combination of pyrrolidine and fluoropyridine groups in this compound provides enhanced stability and specificity in binding compared to its analogs.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound:

  • Antimicrobial Efficacy : A study investigating pyrrolo[3,4-c]pyridine derivatives reported promising results against various bacterial strains, suggesting that similar structural motifs could enhance antimicrobial activity in this compound .
  • Neuroprotective Effects : Research focusing on compounds targeting neurotransmitter systems indicates that modifications in the pyridine structure can lead to increased efficacy in neuroprotection, making this compound a candidate for further exploration in treating neurodegenerative diseases .
  • Antiparasitic Potential : Studies on related compounds have shown significant activity against Plasmodium falciparum, reinforcing the hypothesis that this compound may serve as an effective treatment for malaria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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